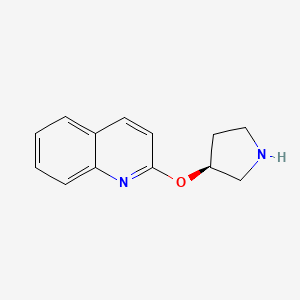

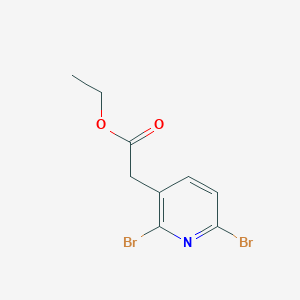

Ethyl 2,6-dibromopyridine-3-acetate

Overview

Description

Ethyl 2,6-dibromopyridine-3-acetate (EDBPA) is an organic compound that has a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in organic solvents, and is used as a starting material in the synthesis of various compounds. EDBPA is used in the synthesis of drugs, pesticides, and other organic compounds. It is also used to study the effects of chemical reactions on biological systems.

Scientific Research Applications

-

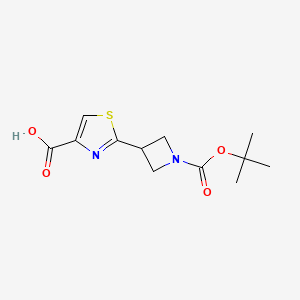

Catalytic Application

- Field : Organic Chemistry

- Application : 2,6-dibromopyridine is used as a reagent in the formation of Schiff base compounds, which are used in the formation of metal complexes .

- Method : The reaction was taken to react in 5 mL of 95:5 DMF:water combination under an inert nitrogen environment with the limiting reagent 2,6-dibromopyridine and a molar ratio of the halide to the boronic acid of 1:2.4 .

- Results : These complexes have been studied for various organic transformations such as oxidation, epoxidation, reduction, coupling reactions, polymerization reactions, hydroformylations, and many more .

-

Functionalization of Arenes and Heteroarenes

- Field : Chemical Science

- Application : 2,6-dibromopyridine is used in the lithiation of arenes and heteroarenes, a common method for the functionalization of unsaturated molecules .

- Method : The lithiation is performed using an amide base in the presence of various metal salts .

- Results : The resulting organometallic intermediates are trapped with various electrophiles in high yields .

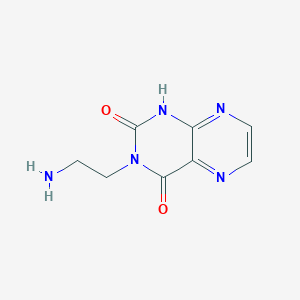

- Synthesis of Enantiomerically Enriched Piperidines

- Field : Organic Chemistry

- Application : 2,6-dibromopyridine is used in the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

- Method : The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst is used .

- Results : This method affords a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields .

Safety And Hazards

The safety data sheet for Ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 2-(2,6-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUPHGIWBWIHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dibromopyridine-3-acetate | |

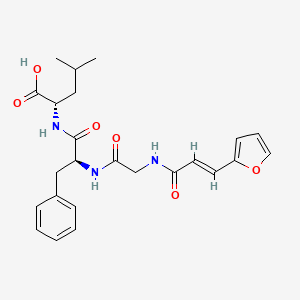

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)

![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)

![2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1446221.png)